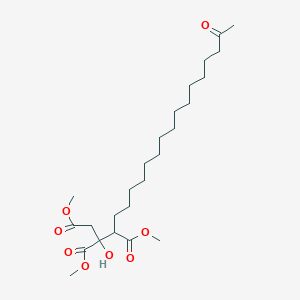
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate is an organic compound characterized by its complex structure, which includes three carboxyl functional groups. This compound is part of the tricarboxylic acid family, known for their significant roles in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate typically involves esterification reactions. One common method is the esterification of citric acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out at low temperatures (around 273 K) to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts like zirconium(IV) dichloride oxide hydrate can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acid chlorides and anhydrides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and hydrocarbons, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with various pharmaceutical agents.
Mechanism of Action
The mechanism by which Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate exerts its effects involves its interaction with various molecular targets. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Citric Acid:
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid involved in metabolic pathways.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, which exists in cis and trans forms.
Uniqueness
Trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial applications and scientific research.
Properties
CAS No. |
64767-77-7 |
|---|---|
Molecular Formula |
C25H44O8 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
trimethyl 2-hydroxy-18-oxononadecane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C25H44O8/c1-20(26)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(23(28)32-3)25(30,24(29)33-4)19-22(27)31-2/h21,30H,5-19H2,1-4H3 |
InChI Key |
JNQDVVBGWIOKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCCC(C(=O)OC)C(CC(=O)OC)(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















